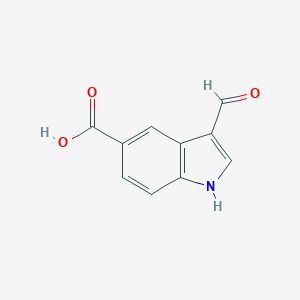

3-formyl-1H-indole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-formyl-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-5-7-4-11-9-2-1-6(10(13)14)3-8(7)9/h1-5,11H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXSUQLMUWDUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148563-41-1 | |

| Record name | 3-formyl-1H-indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Rising Therapeutic Potential of Indole-5-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Indole Scaffold as a Cornerstone in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of nature's most prolific and versatile scaffolds for biologically active compounds.[1] Its unique structure, capable of engaging in various non-covalent interactions with biological macromolecules, has made it a "privileged" motif in medicinal chemistry.[2] From essential amino acids like tryptophan to potent alkaloids and modern synthetic drugs, the indole ring is a recurring feature in molecules that modulate profound physiological and pathological processes. This guide focuses on a specific, yet increasingly important, subclass: novel derivatives of indole-5-carboxylic acid. The strategic placement of the carboxylic acid group at the 5-position provides a crucial handle for synthetic modification and a key interaction point with biological targets, opening up a rich landscape for the design of new therapeutic agents. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, biological activities, and mechanistic underpinnings of these promising compounds.

Synthetic Strategies for Novel Indole-5-Carboxylic Acid Derivatives

The generation of diverse libraries of indole-5-carboxylic acid derivatives is fundamental to exploring their therapeutic potential. A variety of synthetic methodologies, ranging from classical indole syntheses to modern catalytic approaches, can be employed. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

One of the most established methods for indole synthesis is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be readily prepared from a substituted phenylhydrazine and an appropriate ketone or aldehyde. For the synthesis of indole-5-carboxylic acid derivatives, a 4-carboxyphenylhydrazine starting material is typically utilized.[3][4]

More contemporary methods, such as palladium-catalyzed cross-coupling reactions , offer greater flexibility and functional group tolerance. These approaches have become indispensable in modern medicinal chemistry for the construction of complex molecular architectures.

Below is a generalized workflow for the synthesis and initial biological screening of novel indole-5-carboxylic acid derivatives:

Caption: A generalized workflow for the synthesis and biological evaluation of novel indole-5-carboxylic acid derivatives.

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research has highlighted the potential of indole derivatives as potent anticancer agents.[5] These compounds can exert their effects through a multitude of mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of the cell cycle.

Mechanism of Action: Inhibition of Kinases and Topoisomerases

Many indole-5-carboxylic acid derivatives exhibit their anticancer effects by targeting protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[6][7] The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that controls cell growth, proliferation, and differentiation, and its aberrant activation is a hallmark of many cancers.[8]

Another important target for anticancer drugs is the family of topoisomerase enzymes, which are essential for resolving DNA topological problems during replication and transcription.[9] Inhibition of topoisomerases leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.[10]

The following diagram illustrates the modulation of the MAPK signaling pathway by indole derivatives, leading to the induction of apoptosis through the caspase cascade.

Caption: Inhibition of the MAPK pathway and induction of apoptosis by indole-5-carboxylic acid derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected indole-5-carboxylic acid derivatives against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |

| 5f | SMMC-7721 (Hepatocarcinoma) | Topoisomerase IIα | 0.56 ± 0.08 | [10] |

| 5f | HepG2 (Hepatocarcinoma) | Topoisomerase IIα | 0.91 ± 0.13 | [10] |

| HB5 | HepG2 (Hepatocarcinoma) | EGFR Tyrosine Kinase | Not specified, but lowest IC50 in study | |

| Indole-3-carboxylic acid | RAW 264.7 (Macrophage) | IL-1β | 4.38 | [11] |

| Compound 2 | LNCaP (Prostate Cancer) | Not specified | More potent than primaquine |

Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Indole derivatives have shown considerable promise as a new class of antimicrobial agents with novel mechanisms of action.[12][13]

Mechanism of Action: Membrane Disruption and Beyond

One of the primary antimicrobial mechanisms of indole derivatives involves the disruption of bacterial cell membranes.[14] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Some indole compounds can also interfere with other essential bacterial processes, such as biofilm formation and quorum sensing.[15]

The following diagram illustrates the proposed mechanism of bacterial membrane disruption by indole derivatives.

Caption: Proposed mechanism of bacterial membrane disruption by indole-5-carboxylic acid derivatives.

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected indole derivatives against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of the compound that inhibits visible growth of the microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 8 | Enterobacter cloacae | 4-30 | [16] |

| Compound 15 | Trichoderma viride | 8-15 | [16] |

| 5-iodoindole | Extensively Drug-Resistant Acinetobacter baumannii | 64 | [15] |

| 3-methylindole | Extensively Drug-Resistant Acinetobacter baumannii | 64 | [15] |

| Compound 5d | Methicillin-resistant Staphylococcus aureus (MRSA) | 37.9–113.8 (µM) | [17] |

| Compound 3a | Staphylococcus aureus & Escherichia coli | 0.25-8 | [18] |

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Indole derivatives have demonstrated potent anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.[19][20]

Mechanism of Action: Inhibition of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[21] In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of a wide range of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Several indole derivatives have been shown to inhibit the NF-κB signaling pathway, thereby suppressing the production of these inflammatory mediators.[6][22][23]

The following diagram illustrates the inhibition of the NF-κB signaling pathway by indole derivatives.

Caption: Inhibition of the NF-κB signaling pathway by indole-5-carboxylic acid derivatives.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key in vitro assays commonly used to evaluate the biological activity of novel indole-5-carboxylic acid derivatives.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microplates

-

Indole-5-carboxylic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the indole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Indole-5-carboxylic acid derivatives

-

Positive control antibiotic/antifungal

-

Microplate reader or visual inspection

Procedure:

-

Prepare a serial two-fold dilution of the indole derivatives in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Add the microbial inoculum to each well of the microplate.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

Protocol 3: In Vitro Anti-inflammatory Activity (Cytokine Release Assay)

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells, such as macrophages, stimulated with an inflammatory agent like LPS.[21][24]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Indole-5-carboxylic acid derivatives

-

ELISA kits for TNF-α and IL-6

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the indole derivatives for a specified time.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of cytokine inhibition.

Conclusion and Future Directions

Indole-5-carboxylic acid derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their amenability to synthetic modification allows for the fine-tuning of their pharmacological properties, making them attractive candidates for the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, and inflammatory disorders. Future research in this area should focus on:

-

Expansion of Chemical Diversity: The exploration of novel synthetic methodologies to generate more diverse libraries of indole-5-carboxylic acid derivatives.

-

Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their therapeutic effects.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of lead compounds.

-

Structure-Activity Relationship (SAR) Elucidation: Comprehensive SAR studies to guide the rational design of more potent and selective derivatives.

The continued exploration of the rich chemical space of indole-5-carboxylic acid derivatives holds immense potential for the discovery of next-generation therapies to address unmet medical needs.

References

- 1. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. benchchem.com [benchchem.com]

- 4. An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment | MDPI [mdpi.com]

- 6. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation [mdpi.com]

- 17. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro kinase assay [protocols.io]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 22. benchchem.com [benchchem.com]

- 23. TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

Electron density and reactivity of the indole scaffold in drug design

An In-depth Technical Guide on the Electron Density and Reactivity of the Indole Scaffold in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring. This unique structure is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with diverse pharmacological activities. The reactivity and biological interactions of indole-containing molecules are intrinsically linked to the electron distribution within the indole ring system. This guide provides a detailed exploration of the electron density and reactivity of the indole scaffold, offering insights crucial for rational drug design and development.

Electron Density Distribution in the Indole Scaffold

The electronic character of the indole ring is a hybrid of its constituent benzene and pyrrole rings. The nitrogen atom in the pyrrole ring possesses a lone pair of electrons that actively participate in the π-system, leading to a high electron density across the bicyclic structure. This π-excessive nature makes the indole nucleus nucleophilic and prone to electrophilic attack.

Computational studies and experimental evidence have elucidated the specific distribution of electron density. The highest electron density is concentrated at the C3 position of the pyrrole ring, followed by the nitrogen atom (N1), C5, and C7 on the benzene ring, and then C2. Conversely, the C4 and C6 positions are relatively electron-deficient. This differential electron distribution is a primary determinant of the regioselectivity observed in chemical reactions involving the indole scaffold.

Key Points on Electron Density:

-

π-Excessive System: The 10 π-electron system delocalized over 9 atoms makes indole highly nucleophilic.

-

Highest Electron Density: The C3 position is the most electron-rich and, therefore, the most nucleophilic site.

-

Order of Nucleophilicity: C3 > N1 > C5 > C7 > C2.

-

Electrophilic Attack: The high electron density at C3 makes it the primary site for electrophilic substitution.

Reactivity of the Indole Scaffold

The rich and varied reactivity of the indole nucleus allows for its extensive functionalization, a key aspect of tuning the pharmacological properties of indole-based drug candidates.

Electrophilic Substitution Reactions

Due to its electron-rich nature, the indole scaffold readily undergoes electrophilic substitution reactions, predominantly at the C3 position. Common electrophilic substitution reactions include:

-

Halogenation: Introduction of halogen atoms (Cl, Br, I) typically at C3.

-

Nitration: Introduction of a nitro group (NO2), usually at C3.

-

Sulfonation: Introduction of a sulfonic acid group (SO3H).

-

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups.

-

Mannich Reaction: Aminomethylation at the C3 position.

-

Vilsmeier-Haack Reaction: Formylation at the C3 position to yield indole-3-carboxaldehyde.

The general workflow for a typical electrophilic substitution on the indole ring can be visualized as follows:

Caption: General mechanism of electrophilic substitution at the C3 position of the indole scaffold.

Reactions at the N1 Position

The nitrogen atom of the indole ring can also participate in reactions, primarily acting as a nucleophile or being deprotonated to form an indolyl anion.

-

N-Alkylation and N-Acylation: Introduction of alkyl or acyl groups at the N1 position, often after deprotonation with a base.

-

N-Arylation: Formation of N-arylindoles through transition metal-catalyzed cross-coupling reactions.

-

N-Protection: The N-H group is often protected during multi-step syntheses using groups like Boc, Ts, or SEM.

Oxidation and Reduction

The indole nucleus is susceptible to oxidation, which can lead to various products depending on the oxidant and reaction conditions. The pyrrole ring is more easily oxidized than the benzene ring. Common oxidation products include oxindoles and isatins.

Reduction of the indole ring is less common but can be achieved under specific conditions, for example, using catalytic hydrogenation to saturate the pyrrole ring, yielding indolines.

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), have revolutionized the functionalization of the indole scaffold. These reactions allow for the precise introduction of a wide range of substituents at various positions, enabling the synthesis of complex and diverse libraries of indole derivatives for drug discovery.

Influence of Substituents on Reactivity

The presence of substituents on the indole ring can significantly modulate its electron density and, consequently, its reactivity and biological activity.

-

Electron-Donating Groups (EDGs): Substituents like -OH, -NH2, and -OCH3 increase the electron density of the indole ring, enhancing its nucleophilicity and making it more reactive towards electrophiles.

-

Electron-Withdrawing Groups (EWGs): Substituents such as -NO2, -CN, and -C(O)R decrease the electron density, deactivating the ring towards electrophilic substitution and making it more susceptible to nucleophilic attack.

The position of the substituent also plays a crucial role in directing the regioselectivity of subsequent reactions.

Table 1: Effect of Substituents on Indole Reactivity

| Substituent Type | Example Groups | Effect on Electron Density | Reactivity towards Electrophiles |

| Electron-Donating | -OH, -NH2, -OCH3, -CH3 | Increases | Activates |

| Electron-Withdrawing | -NO2, -CN, -C(O)R, -SO3H | Decreases | Deactivates |

The Indole Scaffold in Drug Design: Case Studies

The unique electronic and reactive properties of the indole scaffold have been exploited in the design of numerous successful drugs.

Sumatriptan: A Serotonin (5-HT) Receptor Agonist

Sumatriptan, a drug used for treating migraine headaches, features an indole core that mimics the endogenous neurotransmitter serotonin. The electron-rich indole nucleus is crucial for its binding to 5-HT1B and 5-HT1D receptors. The sulfonamide group at the C5 position influences the molecule's polarity and pharmacokinetic properties.

Caption: Simplified signaling pathway of Sumatriptan's action on 5-HT receptors.

Indomethacin: A Non-Steroidal Anti-Inflammatory Drug (NSAID)

Indomethacin is a potent NSAID that inhibits cyclooxygenase (COX) enzymes. Its indole-3-acetic acid core is essential for its anti-inflammatory activity. The substituents on the indole ring, including the N1-benzoyl group and the C5-methoxy group, are critical for its high affinity and selectivity for the COX enzymes.

Experimental Protocols for Assessing Indole Reactivity

Protocol: Vilsmeier-Haack Formylation of Indole

Objective: To synthesize indole-3-carboxaldehyde, demonstrating the high reactivity of the C3 position towards electrophilic substitution.

Materials:

-

Indole

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH) solution

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Cool a solution of DMF in a round-bottom flask to 0 °C in an ice bath.

-

Slowly add POCl3 to the cooled DMF with stirring. This forms the Vilsmeier reagent, which is the electrophile.

-

Prepare a solution of indole in DMF.

-

Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to stir at room temperature for a specified time (e.g., 2 hours).

-

Pour the reaction mixture into ice-cold water.

-

Neutralize the mixture with an aqueous NaOH solution until a precipitate forms.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure indole-3-carboxaldehyde.

Table 2: Representative Reaction Conditions for Indole Functionalization

| Reaction | Reagents | Position of Substitution |

| Nitration | HNO3, H2SO4 | C3 |

| Bromination | NBS, THF | C3 |

| Friedel-Crafts Acylation | Acetic anhydride, Acetic acid | C3 |

| Mannich Reaction | Formaldehyde, Dimethylamine, Acetic acid | C3 |

| N-Alkylation | Alkyl halide, NaH, DMF | N1 |

Conclusion

The electron density and reactivity of the indole scaffold are fundamental to its prevalence and success in drug design. A thorough understanding of the electronic properties of the indole nucleus, the influence of substituents, and the vast array of available chemical transformations is paramount for medicinal chemists. This knowledge enables the rational design and synthesis of novel indole-based therapeutic agents with tailored pharmacological profiles. The continued exploration of indole chemistry will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases.

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of Indole-5-Carboxylic Acid

Introduction

The Vilsmeier-Haack reaction stands as a cornerstone transformation in organic synthesis, providing a reliable and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This reaction is particularly significant in the functionalization of indole scaffolds, which are prevalent in a vast array of biologically active molecules and pharmaceutical agents. The introduction of a formyl group (-CHO), typically at the C-3 position of the indole ring, furnishes indole-3-carboxaldehyde derivatives. These derivatives serve as versatile intermediates, amenable to a wide range of subsequent chemical modifications.[2]

This document provides a comprehensive guide to the Vilsmeier-Haack formylation of a specifically substituted indole, indole-5-carboxylic acid. The presence of the carboxylic acid group introduces unique considerations regarding reactivity and potential side reactions, which this protocol will address. The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][4] This electrophilic species is then attacked by the electron-rich indole nucleus, leading to an iminium intermediate that, upon aqueous work-up, hydrolyzes to yield the desired aldehyde.[4][5]

Reaction Mechanism and Regioselectivity

The Vilsmeier-Haack reaction is initiated by the reaction of DMF with phosphorus oxychloride to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[4] The indole ring, being an electron-rich heterocycle, then acts as a nucleophile, attacking the Vilsmeier reagent. For indoles, this attack preferentially occurs at the C-3 position due to the higher electron density at this position, which leads to a more stable cationic intermediate.[5] This regioselectivity is a key feature of indole chemistry. The resulting iminium salt is then hydrolyzed during the work-up step to afford the final aldehyde product.[4]

The presence of a deactivating carboxylic acid group at the C-5 position of the indole ring is expected to reduce the nucleophilicity of the aromatic system. However, the formylation is still anticipated to proceed at the C-3 position, which remains the most activated site for electrophilic attack.

Experimental Protocol

This section details the step-by-step procedure for the Vilsmeier-Haack formylation of indole-5-carboxylic acid.

Materials and Reagents

| Reagent | Formula | Molecular Weight | Purity |

| Indole-5-carboxylic acid | C₉H₇NO₂ | 161.16 g/mol | ≥98% |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 g/mol | Anhydrous, ≥99.8% |

| Phosphorus oxychloride | POCl₃ | 153.33 g/mol | ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 g/mol | Anhydrous, ≥99.8% |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 g/mol | Aqueous |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 g/mol | Granular |

| Ethyl Acetate | C₄H₈O₂ | 88.11 g/mol | ACS Grade |

| Hexanes | C₆H₁₄ | 86.18 g/mol | ACS Grade |

Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Procedure

1. Preparation of the Vilsmeier Reagent:

-

In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert atmosphere inlet, add anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.[3] The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent is often indicated by the formation of a solid or a viscous oil.[6]

2. Formylation Reaction:

-

Dissolve indole-5-carboxylic acid in anhydrous dichloromethane (DCM) in a separate flask.

-

Slowly add the solution of indole-5-carboxylic acid to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). In some cases, gentle heating (40-50 °C) may be required to drive the reaction to completion.

3. Work-up and Isolation:

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.

-

Slowly and cautiously neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is alkaline (pH 8-9).[2] This step is exothermic and may cause frothing.

-

The product may precipitate out of the solution as a solid. If so, collect the solid by vacuum filtration using a Büchner funnel.

-

If the product does not precipitate, transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram

Caption: Experimental workflow for the Vilsmeier-Haack formylation of indole-5-carboxylic acid.

Safety Precautions

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction should be carried out under an inert atmosphere to prevent moisture from interfering with the Vilsmeier reagent.

-

The neutralization step with sodium bicarbonate is exothermic and releases carbon dioxide gas. Perform this step slowly and with caution to avoid excessive frothing and pressure build-up.

Characterization of the Product

The expected product of this reaction is 3-formyl-1H-indole-5-carboxylic acid. The structure of the purified product should be confirmed by standard analytical techniques:

-

¹H NMR Spectroscopy: The proton NMR spectrum should show a characteristic singlet for the aldehyde proton (CHO) typically in the range of δ 9-10 ppm. Other aromatic and NH protons of the indole ring should also be observable.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a resonance for the carbonyl carbon of the aldehyde group, typically in the range of δ 180-190 ppm.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₇NO₃, MW: 189.17 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the carboxylic acid O-H stretch (broad, around 3000 cm⁻¹), the aldehyde C=O stretch (around 1680 cm⁻¹), and the carboxylic acid C=O stretch (around 1700 cm⁻¹).

Conclusion

The Vilsmeier-Haack reaction is a powerful tool for the formylation of indoles. This protocol provides a detailed methodology for the synthesis of this compound, a valuable intermediate for further synthetic transformations. By carefully controlling the reaction conditions and following the outlined safety precautions, researchers can successfully perform this important reaction.

References

Application Notes & Protocols for High-Throughput Screening of Indole Aldehyde Derivatives

Introduction: The Versatility of Indole Aldehydes in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of natural products and pharmacologically active agents.[1][2] Its unique electronic properties allow it to engage in various biological interactions, making it a fertile scaffold for drug design. When functionalized with an aldehyde group, the resulting indole aldehyde derivatives gain an additional reactive handle, opening up diverse avenues for therapeutic intervention. These compounds have demonstrated a wide spectrum of biological activities, including potent antioxidant effects, anti-inflammatory properties, and the ability to modulate critical cellular pathways.[3]

Recent research has highlighted the potential of indole aldehyde derivatives as inhibitors of key enzymes like aldehyde dehydrogenases (ALDH)[4][5], as modulators of the NLRP3 inflammasome[3], and as protective agents for the intestinal barrier.[6] Their therapeutic potential spans oncology, neurodegenerative diseases, and infectious diseases.[7] High-Throughput Screening (HTS) is the linchpin of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[8] This guide provides a comprehensive framework for designing, validating, and implementing robust HTS assays tailored specifically for the unique chemical and biological properties of indole aldehyde derivatives.

Section 1: Strategic Assay Selection for Indole Aldehyde Targets

The success of any screening campaign hinges on the selection of an appropriate assay that is sensitive, robust, and relevant to the biological target. For indole aldehyde derivatives, common targets are enzymes and cellular pathways implicated in disease. The choice of assay technology must account for the intrinsic properties of these compounds, including their potential for autofluorescence.[9][10]

Common Biological Targets and Assay Formats

-

Biochemical Assays (Enzyme Inhibition): These assays directly measure the effect of a compound on the activity of a purified enzyme. They are ideal for primary screening to identify direct inhibitors. Key targets for indole aldehydes include:

-

Aldehyde Dehydrogenases (ALDH): Members of this enzyme superfamily are critical in metabolizing aldehydes and are implicated in cancer cell resistance.[4][5]

-

Kinases: Indole scaffolds are common in kinase inhibitors; assays can measure the inhibition of ATP consumption or substrate phosphorylation.[11]

-

Indoleamine 2,3-dioxygenase (IDO1): This enzyme is a key immune checkpoint target in oncology.[7]

-

-

Cell-Based Assays (Phenotypic Screening): These assays measure the effect of a compound on cellular functions, providing insights into cytotoxicity, pathway modulation, and overall physiological response.

HTS Detection Technologies

-

Fluorescence-Based Assays: These are a mainstay of HTS due to their high sensitivity and versatility.[12] They can be configured to detect enzyme activity, where the conversion of a substrate produces a fluorescent signal. When screening indole derivatives, it is crucial to perform a pre-screen for compound autofluorescence, as the indole moiety itself can be fluorescent.[10][13]

-

Luminescence-Based Assays: These assays rely on light produced by a chemical reaction, often linked to the amount of ATP present. This makes them exceptionally useful for kinase activity assays, where a decrease in kinase activity results in higher ATP levels and a stronger luminescent signal.[11] They generally have lower interference from fluorescent compounds.

-

AlphaLISA®/AlphaScreen® Assays: Amplified Luminescent Proximity Homogeneous Assays (Alpha) are highly sensitive, bead-based, no-wash technologies ideal for HTS.[14] The technology is based on the transfer of singlet oxygen from a Donor bead to an Acceptor bead when they are brought into close proximity (within 200 nm).[14][15] This makes it extremely versatile for studying protein-protein interactions (PPIs), enzyme-substrate binding, and quantifying analytes in complex media.[16][17]

Section 2: Detailed HTS Protocols

The following protocols are designed for a 384-well plate format, a standard in HTS for balancing throughput and reagent consumption. All steps should be performed using automated or semi-automated liquid handlers for precision and consistency.

Protocol 1: Fluorescence-Based Aldehyde Dehydrogenase (ALDH) Inhibition Assay

-

Principle: This assay quantifies the activity of an ALDH isoenzyme by monitoring the reduction of the coenzyme NAD⁺ to NADH. The production of NADH is coupled to a fluorescent reporter system, where an increase in fluorescence corresponds to enzyme activity. Inhibitors will prevent this increase.

-

Materials:

-

Recombinant human ALDH enzyme (e.g., ALDH1A1 or ALDH2).

-

Aldehyde substrate (e.g., retinaldehyde for ALDH1A1).

-

NAD⁺ (Nicotinamide adenine dinucleotide).

-

Fluorescent reporter enzyme mix (e.g., diaphorase with resazurin).

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT.

-

384-well, black, flat-bottom microplates.

-

Indole aldehyde derivative library dissolved in 100% DMSO.

-

-

Step-by-Step Methodology:

-

Compound Plating: Dispense 50 nL of test compounds, positive control (known ALDH inhibitor), and DMSO (negative control) into the appropriate wells of the 384-well plate.

-

Enzyme Addition: Add 10 µL of ALDH enzyme solution (prepared in Assay Buffer to a 2X final concentration) to all wells.

-

Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Reaction Initiation: Add 10 µL of a 2X substrate/coenzyme/reporter mix (containing aldehyde substrate, NAD⁺, and fluorescent reporter system in Assay Buffer).

-

Signal Detection: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 540/590 nm for resazurin) every 60 seconds for 20 minutes.

-

Data Analysis: Determine the rate of reaction (slope of fluorescence vs. time). Calculate the percent inhibition for each compound relative to the DMSO controls.

-

Protocol 2: Cell-Based Cytotoxicity Assay (MTT)

-

Principle: This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells.[11] The resulting purple formazan crystals are solubilized, and the absorbance is read, which is directly proportional to the number of viable cells.

-

Materials:

-

Human cancer cell line (e.g., FaO hepatoma cells).[1]

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

-

384-well, clear, flat-bottom cell culture plates.

-

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 384-well plate at a density of 2,500 cells/well in 40 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Addition: Add 10 µL of serially diluted test compounds to the wells. Include wells with DMSO only (negative control) and a known cytotoxic agent like Doxorubicin (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 50 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the DMSO control and determine the IC₅₀ value.

-

Protocol 3: AlphaLISA® Assay for Kinase Substrate Phosphorylation

-

Principle: This assay quantifies the activity of a kinase by detecting the phosphorylation of a biotinylated peptide substrate. A phospho-specific antibody conjugated to an AlphaLISA® Acceptor bead recognizes the phosphorylated substrate. The biotinylated peptide is captured by a Streptavidin-coated Donor bead. Kinase activity brings the beads into proximity, generating a signal.[15]

-

Materials:

-

Kinase enzyme.

-

Biotinylated peptide substrate.

-

ATP.

-

Anti-phospho-substrate antibody conjugated to AlphaLISA® Acceptor beads.

-

Streptavidin-coated Donor beads.

-

Kinase Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT.

-

AlphaLISA® Detection Buffer.

-

384-well, white, opaque microplates (e.g., ProxiPlate).

-

-

Step-by-Step Methodology:

-

Compound & Enzyme Mix: Dispense 50 nL of test compounds into the wells. Add 5 µL of a 2X kinase solution (in Kinase Reaction Buffer). Incubate for 10 minutes.

-

Reaction Initiation: Add 5 µL of a 2X substrate/ATP mix (in Kinase Reaction Buffer) to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

-

Reaction Termination & Detection: Add 10 µL of a 2X detection mix containing Acceptor beads and Streptavidin-Donor beads (prepared in AlphaLISA® Detection Buffer). This step also stops the reaction.

-

Incubation: Incubate the plate in the dark for 60 minutes at room temperature to allow for bead binding.

-

Signal Reading: Read the plate on an Alpha-enabled plate reader (excitation at 680 nm, emission at 615 nm).

-

Data Analysis: Calculate percent inhibition relative to DMSO controls.

-

Section 3: Data Analysis, Quality Control, and Visualization

Rigorous data analysis and quality control are paramount for the success of an HTS campaign. Each assay plate must be validated before its data can be considered reliable.

Key HTS Quality Metrics

-

Z'-Factor: This statistical parameter reflects the separation between the positive and negative controls and is a measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[18]

-

Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the negative control (DMSO) to the mean signal of the positive control. A high S/B ratio is desirable.

-

Coefficient of Variation (%CV): A measure of the data variability within the control wells. A %CV below 15% is generally acceptable.

Data Presentation: Hit Identification

Primary screening is typically performed at a single compound concentration (e.g., 10 µM). Compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls) are declared "hits." These hits are then confirmed and further characterized in dose-response experiments to determine their potency (IC₅₀).

Table 1: Hypothetical Screening Data for Indole Aldehyde Derivatives against ALDH1A1

| Compound ID | % Inhibition @ 10 µM | IC₅₀ (µM) | Cell Viability (MCF-7) @ 10 µM | Notes |

| IA-001 | 95.2% | 0.85 | 91.5% | Potent and selective hit. |

| IA-002 | 45.1% | > 20 | 98.2% | Inactive at screening concentration. |

| IA-003 | 88.6% | 2.10 | 15.3% | Potent but cytotoxic. |

| IA-004 | 99.1% | 0.52 | 85.7% | Most potent hit. |

| Positive Ctrl | 98.5% | 0.15 | 95.0% | Known ALDH1A1 Inhibitor. |

Visualizing Workflows

Clear visualization of complex processes is essential for protocol adherence and training.

Caption: General workflow for a high-throughput screening campaign.

Section 4: Advanced Considerations

Managing Compound Interference

-

Autofluorescence: As noted, indole derivatives can be intrinsically fluorescent. To mitigate this, always run a parallel "compound only" plate (without enzyme or detection reagents) to measure the background fluorescence of each compound. Subtract this background from the assay plate readings. Alternatively, use red-shifted fluorescent dyes or switch to a luminescence or AlphaLISA® format.

-

Assay Artifacts: The aldehyde moiety can be reactive. It's important to run counter-screens to identify compounds that act via non-specific mechanisms, such as aggregation or covalent modification of the target protein, unless that is the desired mechanism of action.

Illustrating the Mechanism: Enzyme Inhibition

Understanding the underlying biological process is key to interpreting results.

Caption: Mechanism of competitive enzyme inhibition by an indole aldehyde derivative.

Conclusion

Indole aldehyde derivatives represent a promising class of molecules for drug discovery. A well-designed HTS campaign is critical to unlocking their full therapeutic potential. By carefully selecting the assay format, rigorously validating protocols with appropriate quality control metrics, and being mindful of potential compound interference, researchers can efficiently identify and advance novel lead candidates. The combination of fluorescence, luminescence, and AlphaLISA® technologies provides a powerful toolkit to probe the diverse biological activities of this important chemical scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Intestinal Barrier Protective Effect of Indole Aldehyde Derivatives on Acute Toxoplasma gondii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. unchainedlabs.com [unchainedlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. revvity.com [revvity.com]

- 15. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 17. iccb.med.harvard.edu [iccb.med.harvard.edu]

- 18. Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 3-formyl-1H-indole-5-carboxylic acid in the Synthesis of Novel Anti-Cancer Agents

Introduction: The Enduring Promise of the Indole Scaffold in Oncology

The indole nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural and synthetic molecules with significant therapeutic properties. In the relentless pursuit of novel anti-cancer agents, indole derivatives have consistently emerged as a promising class of compounds, demonstrating a wide spectrum of pharmacological activities.[1] This is underscored by the clinical success of several indole-based drugs. The versatility of the indole ring allows for structural modifications at various positions, enabling the fine-tuning of biological activity and pharmacokinetic properties. Among the diverse array of indole-based precursors, 3-formyl-1H-indole-5-carboxylic acid stands out as a particularly valuable starting material for the synthesis of potent anti-cancer agents. Its bifunctional nature, featuring a reactive aldehyde at the C3-position and a carboxylic acid at the C5-position, provides a versatile platform for the construction of complex molecular architectures designed to interact with specific biological targets implicated in cancer progression.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this compound as a precursor for the discovery of next-generation anti-cancer therapeutics. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Chemical Rationale: Why this compound is a Privileged Precursor

The strategic advantage of using this compound lies in the orthogonal reactivity of its two functional groups. The aldehyde group at the C3-position is a prime site for introducing molecular diversity through well-established chemical transformations, while the carboxylic acid at the C5-position can be utilized for forming amides, esters, or other functionalities to modulate solubility, cell permeability, and target engagement.

This dual functionality allows for a modular approach to drug design, where different pharmacophores can be systematically introduced to optimize anti-cancer activity. The indole scaffold itself often contributes to the biological activity through interactions with various intracellular targets.[1]

Synthetic Pathways to Novel Anti-Cancer Agents

Two primary and highly effective synthetic strategies for elaborating this compound into potential anti-cancer drug candidates are the Knoevenagel condensation and the formation of thiosemicarbazones . These reactions are reliable, versatile, and have been extensively used in medicinal chemistry to generate libraries of compounds for biological screening.

Pathway 1: Knoevenagel Condensation for the Synthesis of Indole-based Chalcones and their Analogs

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound.[2] In the context of our precursor, the 3-formyl group readily participates in this reaction to yield α,β-unsaturated carbonyl compounds, which are key structural motifs in many anti-cancer agents, including chalcones.[3][4]

Diagram of Knoevenagel Condensation Pathway

References

- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Troubleshooting & Optimization

How to prevent decarboxylation of indole-5-carboxylic acid during reactions

Technical Support Center: Indole-5-Carboxylic Acid

A Guide to Preventing Unwanted Decarboxylation in Synthetic Reactions

Welcome to the technical support center for indole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a Senior Application Scientist, I've compiled this resource based on established literature and practical field experience to help you navigate one of the most common challenges associated with this reagent: unwanted decarboxylation. Our goal is to provide you with the causal understanding and actionable protocols necessary to ensure the integrity of your molecule throughout your synthetic sequence.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and reactivity of indole-5-carboxylic acid.

Q1: Why is indole-5-carboxylic acid prone to decarboxylation?

Indole-5-carboxylic acid, like many heteroaromatic carboxylic acids, can lose carbon dioxide (CO₂) under certain conditions, leading to the formation of indole as a significant byproduct. This reaction is primarily driven by the electronic nature of the indole ring system. The indole nucleus is electron-rich, which can stabilize the intermediate formed during the loss of the carboxyl group. The key factors that promote this unwanted reaction are:

-

Heat: Indole-5-carboxylic acid has moderate thermal stability. While a thermogravimetric analysis of a related spiropyran derivative showed stability up to ~250 °C, many synthetic reactions require prolonged heating at lower temperatures (e.g., >100-150 °C), which can be sufficient to induce slow decarboxylation[1][2][3].

-

Strongly Acidic Conditions: In the presence of strong acid, the indole ring can be protonated. This protonation, particularly at the C3 position, facilitates the elimination of the carboxyl group[4][5]. The mechanism often involves the formation of a stabilized cationic intermediate.

-

Transition Metal Catalysis: Certain transition metals, particularly copper and palladium, are known to catalyze decarboxylation[6][7][8]. This is highly relevant in cross-coupling reactions where these catalysts are employed. The mechanism can involve the formation of a metal-carboxylate complex that facilitates the C-C bond cleavage[9].

Q2: At what temperature should I become concerned about decarboxylation?

There is no single "decarboxylation temperature," as it is highly dependent on the solvent, catalysts present, and reaction time. As a general rule of thumb, exercise caution when heating reactions above 80-100 °C for extended periods. For metal-catalyzed reactions, particularly with copper or palladium, decarboxylation can occur at even lower temperatures. Always monitor your reaction by LC-MS or TLC for the appearance of indole (MW: 117.15).

Q3: Is the indole N-H group involved in the decarboxylation process?

The acidic proton on the indole nitrogen (N-H) can influence the electronic properties of the ring and its stability. While not directly participating in the most common decarboxylation mechanisms, its presence can affect the molecule's reactivity. In some cases, deprotonation of the N-H under basic conditions can increase the electron density of the ring, potentially influencing the stability of intermediates. Protecting the N-H group is a common strategy to modulate reactivity and, in some cases, can help mitigate side reactions, though it's not always a direct solution for decarboxylation.

Troubleshooting Guide: Diagnosing and Solving Decarboxylation

This section is structured to help you identify the cause of decarboxylation in your specific reaction and provides targeted solutions.

| Problem / Observation | Probable Cause | Recommended Solutions & Scientific Rationale |

| Low yield of desired product with indole detected as a major byproduct in an amide coupling reaction. | Thermal Decarboxylation: The coupling conditions (high temperature) are causing the starting material to degrade before it can react. Standard coupling reagents like HATU/DIPEA may require heat for sterically hindered or electron-poor amines, inadvertently causing decarboxylation. | Solution 1: Lower Reaction Temperature. Screen the reaction at 0 °C, then room temperature. Solution 2: Use a More Reactive Acylating Agent. Convert the carboxylic acid to an acyl fluoride in situ. Acyl fluorides are highly reactive, allowing the subsequent amidation to occur at lower temperatures, thus avoiding thermal degradation. A recommended protocol uses cyanuric fluoride or XtalFluor-E at 0 °C to room temperature[10]. Solution 3: Change Coupling Reagent. Use a system designed for mild conditions. A recently developed one-pot system using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (Boc₂O) has shown high efficiency for N-acylation of heterocycles without heat[11]. |

| Significant indole byproduct formation during a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). | Metal-Catalyzed Decarboxylation: The palladium catalyst, often in conjunction with additives or high temperatures, is promoting decarboxylation. Some Pd/Ag bimetallic systems are even designed to promote decarboxylative coupling, highlighting the role of metals in this process[9]. | Solution 1: Ligand and Precatalyst Screening. The electronic and steric properties of the phosphine ligand are critical. Screen a panel of ligands (e.g., Xantphos, SPhos, DavePhos) and palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf)). The goal is to find a catalytic system where the rate of the desired cross-coupling is significantly faster than the rate of decarboxylation[12][13]. Solution 2: Modify Additives. Carboxylic acids or their conjugate bases can act as ligands for the palladium center. The choice of base (e.g., Cs₂CO₃ vs. K₃PO₄) and other additives can influence the stability of the key organometallic intermediates and suppress decarboxylation[14]. Solution 3: Use a Protecting Group Strategy. Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester). Perform the cross-coupling reaction on the more stable ester and then hydrolyze the ester back to the carboxylic acid in the final step. |

| Reaction fails or gives complex mixtures when using strong acids (e.g., TFA, concentrated H₂SO₄). | Acid-Catalyzed Decarboxylation: The indole ring is sensitive to strong acids, leading to protonation and subsequent decarboxylation[4][5]. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic attack and polymerization under harsh acidic conditions. | Solution 1: Avoid Strong Protic Acids. If an acidic condition is necessary, consider using a milder Lewis acid that is less prone to causing proton-mediated decomposition. Solution 2: N-H Protection. Protecting the indole nitrogen with an electron-withdrawing group (e.g., Boc, Tosyl, Pivaloyl) can reduce the basicity of the ring system, making it less susceptible to protonation and subsequent side reactions[15]. The pivaloyl group, for instance, offers steric protection at both the N-1 and C-2 positions[15]. |

Visualizing the Problem and Solution

Key Factors Promoting Decarboxylation

The following diagram illustrates the primary external factors that can trigger the unwanted loss of CO₂ from indole-5-carboxylic acid. Understanding these triggers is the first step toward designing a more robust reaction.

Caption: Key reaction conditions that promote unwanted decarboxylation.

Workflow for Method Selection

This workflow provides a logical decision-making process for planning a reaction to minimize the risk of decarboxylation.

Caption: A step-by-step guide for experimental design.

Validated Protocols

Here we provide detailed, actionable protocols for common transformations, incorporating best practices to avoid decarboxylation.

Protocol 1: Mild Amide Bond Formation via Acyl Fluoride Intermediate

This protocol is recommended for couplings with electron-deficient or sterically hindered amines where heating is typically required.

Objective: To synthesize an amide from indole-5-carboxylic acid and a primary/secondary amine under mild conditions.

Materials:

-

Indole-5-carboxylic acid

-

Amine

-

Cyanuric fluoride (or other fluorinating agent like XtalFluor-E)

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Acid Fluoride Formation:

-

Dissolve indole-5-carboxylic acid (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.1 eq) to the solution.

-

Slowly add a solution of cyanuric fluoride (0.5 eq) in anhydrous DCM. Caution: Cyanuric fluoride is toxic and moisture-sensitive.

-

Stir the reaction mixture at 0 °C for 1 hour. The formation of the acyl fluoride can be monitored by IR (look for a shift in the C=O stretch) or by quenching a small aliquot with methanol and analyzing by LC-MS.

-

-

Amide Coupling:

-

In a separate flask, dissolve the amine (1.2 eq) in anhydrous DCM.

-

Slowly add the amine solution to the in situ generated acyl fluoride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

-

Work-up and Purification:

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol 2: Protecting Group Strategy for a Suzuki Cross-Coupling

This protocol is ideal when direct Suzuki coupling on the carboxylic acid proves problematic due to decarboxylation.

Objective: To perform a Suzuki coupling at the 4-position of an appropriately substituted indole-5-carboxylic acid derivative.

Part A: Ester Protection

-

Dissolve indole-5-carboxylic acid (1.0 eq) in methanol.

-

Add a catalytic amount of sulfuric acid (or use SOCl₂ for a more rapid reaction).

-

Reflux the mixture for 4-6 hours until esterification is complete (monitor by LC-MS).

-

Cool the reaction, remove methanol under reduced pressure, and perform a standard aqueous work-up (e.g., dilute with EtOAc, wash with NaHCO₃ solution).

-

Purify the resulting methyl indole-5-carboxylate by chromatography or recrystallization.

Part B: Suzuki Cross-Coupling

-

To a flask, add the methyl indole-5-carboxylate derivative (e.g., 4-bromo-methyl indole-5-carboxylate) (1.0 eq), the desired boronic acid (1.5 eq), and a suitable base (e.g., Cs₂CO₃, 2.0 eq).

-

Add a palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a suitable solvent (e.g., 1,4-dioxane/water mixture).

-

Purge the mixture with an inert gas (N₂ or Ar) for 15 minutes.

-

Heat the reaction to a moderate temperature (e.g., 80 °C) and stir until the starting material is consumed. Monitor for byproduct formation.

-

Cool the reaction, filter through celite to remove the catalyst, and perform a standard extractive work-up.

-

Purify the coupled ester product by column chromatography.

Part C: Ester Deprotection (Hydrolysis)

-

Dissolve the purified ester in a mixture of THF and water.

-

Add an excess of lithium hydroxide (LiOH) (3-5 eq).

-

Stir at room temperature until the hydrolysis is complete (monitor by LC-MS).

-

Acidify the reaction mixture carefully with 1M HCl to pH ~3-4.

-

Extract the desired carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry, concentrate, and purify as needed.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Decarboxylation - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 11. asiaresearchnews.com [asiaresearchnews.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.org [mdpi.org]

Validation & Comparative

A Comparative Analysis of 3-formyl-1H-indole-5-carboxylic acid and its Isomers: A Guide for Researchers

The indole nucleus, a privileged scaffold in medicinal chemistry, forms the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, particularly the reactivity of the C3 position, render it a versatile building block for creating diverse bioactive molecules.[1] Among the vast family of indole derivatives, those bearing both a formyl and a carboxylic acid group are of particular interest as they serve as key intermediates in the synthesis of more complex therapeutic agents.[3] This guide provides an in-depth comparative study of 3-formyl-1H-indole-5-carboxylic acid against other notable indole isomers, offering insights into their synthesis, physicochemical properties, and biological significance, supported by experimental data and detailed protocols.

The Significance of Substituent Positioning on the Indole Ring

The biological activity and physicochemical properties of indole derivatives are profoundly influenced by the position of substituents on the bicyclic ring system.[1] Even subtle shifts in the location of a functional group can lead to dramatic changes in a molecule's reactivity, solubility, and interaction with biological targets.[1] This guide will focus on comparing this compound with its positional isomers, where the formyl and carboxylic acid groups are placed at different positions on the indole scaffold. Understanding these differences is paramount for rational drug design and the development of novel therapeutics.

Physicochemical Properties: A Comparative Overview

The arrangement of electron-withdrawing groups like the formyl (-CHO) and carboxylic acid (-COOH) moieties on the indole ring significantly impacts properties such as melting point, solubility, and electronic distribution. The following table summarizes the key physicochemical properties of this compound and its selected isomers.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |

| This compound | C₁₀H₇NO₃ | 189.17 | 304-305 | Formyl group at the highly reactive C3 position.[2][4] |

| 3-formyl-1H-indole-6-carboxylic acid | C₁₀H₇NO₃ | 189.17 | Not available | A positional isomer with potential for different biological interactions.[5] |

| Indole-2-carboxylic acid | C₉H₇NO₂ | 161.16 | 204-208 | A common building block in medicinal chemistry.[6] |

| Indole-3-carboxylic acid | C₉H₇NO₂ | 161.16 | 235-238 | A tryptophan metabolite with documented biological activity.[7] |

| Indole-5-carboxylic acid | C₉H₇NO₂ | 161.16 | 218-220 | Used in the synthesis of various bioactive compounds.[8] |

| Indole-6-carboxylic acid | C₉H₇NO₂ | 161.16 | 253-254[9] | A versatile intermediate in pharmaceutical and materials science.[10][11] |

Synthesis of Formyl-Indole-Carboxylic Acids: The Vilsmeier-Haack Reaction

The introduction of a formyl group onto the indole ring is most commonly achieved through the Vilsmeier-Haack reaction.[12][13] This powerful and versatile method utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds like indole, predominantly at the C3 position.[12]

Experimental Protocol: Vilsmeier-Haack Formylation of Indole-5-carboxylic acid

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Indole-5-carboxylic acid

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and stirring apparatus

-

Ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-5-carboxylic acid in anhydrous DMF.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring the mixture into ice-cold water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Vilsmeier-Haack Reaction Workflow

Caption: Workflow for the Vilsmeier-Haack formylation of indole-5-carboxylic acid.

Reactivity and Further Functionalization

The formyl and carboxylic acid groups on the indole ring are versatile handles for further chemical modifications. The aldehyde at the C3 position of this compound can readily undergo a variety of reactions, including:

-

Oxidation: To form the corresponding dicarboxylic acid.

-

Reduction: To yield the hydroxymethyl derivative.

-

Condensation reactions: With amines to form Schiff bases or with active methylene compounds in Knoevenagel or similar condensations.[14]

-

Wittig and Horner-Wadsworth-Emmons reactions: To introduce carbon-carbon double bonds.[15]

The carboxylic acid at the C5 position can be converted to esters, amides, or acid chlorides, enabling the coupling with a wide range of molecules, including amino acids and peptides.[16][17] This dual functionality makes this compound a valuable scaffold for combinatorial chemistry and the generation of compound libraries for drug discovery.

Biological Activity and Therapeutic Potential: A Comparative Perspective

Indole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[10][18] The specific activity is highly dependent on the nature and position of the substituents on the indole ring.

| Isomer | Reported Biological Activities |

| 3-formyl-1H-indole derivatives | Key intermediates for compounds with anti-inflammatory, anti-leishmanial, anti-cancer, anti-bacterial, anti-fungal, and anti-HIV properties.[14] |

| Indole-2-carboxylic acid derivatives | Investigated as HIV-1 integrase inhibitors and negative allosteric modulators of the dopamine D2 receptor.[6][19][20] |

| Indole-3-carboxylic acid derivatives | Explored as Bcl-2/Mcl-1 dual inhibitors for cancer therapy and as endothelin-1 antagonists.[18][21] |

| Indole-6-carboxylic acid | Exhibits antimicrobial, anticancer, and anti-inflammatory activities.[10] |

The presence of both a formyl and a carboxylic acid group, as in this compound, provides a platform for the synthesis of complex molecules with potentially enhanced and specific biological activities. For instance, the formyl group can be a key pharmacophoric feature for binding to certain biological targets, while the carboxylic acid can improve solubility and provide an additional point of interaction.

A Potential Signaling Pathway Involvement

Indole derivatives can modulate various signaling pathways implicated in disease. For example, some indole-based compounds have been shown to inhibit the Bcl-2 family of proteins, which are key regulators of apoptosis (programmed cell death).[18] Dual inhibitors of Bcl-2 and Mcl-1 are of significant interest in cancer therapy.[18]

Caption: Simplified diagram of Bcl-2/Mcl-1 inhibition by an indole derivative.

Analytical Characterization of Indole Isomers

Distinguishing between different positional isomers of indole derivatives is crucial for ensuring the purity and identity of synthesized compounds. A combination of spectroscopic and chromatographic techniques is typically employed.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous determination of substituent positions.

-

Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, which can help in identifying the compound.

-

Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups such as the N-H, C=O (from both the aldehyde and carboxylic acid), and O-H bonds.[22]

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for separating isomers and assessing the purity of the final compound.

Conclusion

This compound and its isomers represent a fascinating class of molecules with significant potential in medicinal chemistry and drug discovery. The strategic placement of the formyl and carboxylic acid groups on the indole scaffold provides a rich platform for chemical diversification and the development of novel therapeutic agents. This guide has provided a comparative overview of their synthesis, physicochemical properties, and biological relevance, underscoring the importance of understanding structure-activity relationships in the design of new indole-based drugs. Further research into the less-studied isomers will undoubtedly uncover new opportunities for therapeutic intervention.

References

- 1. benchchem.com [benchchem.com]

- 2. rjptonline.org [rjptonline.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chemcess.com [chemcess.com]

- 5. 3-formyl-1H-indole-6-carboxylic acid | 887576-06-9 | MKB57606 [biosynth.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Indole-3-carboxylic acid | Endogenous Metabolite | TargetMol [targetmol.com]